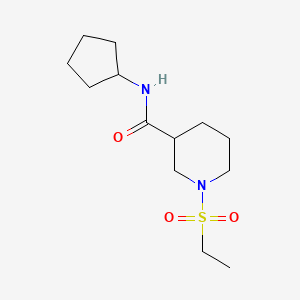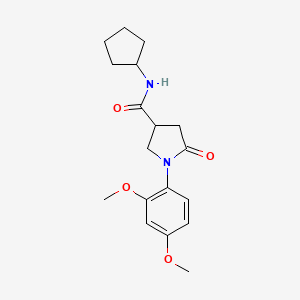
N-cyclopentyl-1-(2,4-dimethoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide
Übersicht
Beschreibung
N-cyclopentyl-1-(2,4-dimethoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide is a synthetic compound that belongs to the class of compounds known as pyrrolidine carboxamides. It is commonly abbreviated as CPP-115. CPP-115 is known to have a wide range of applications in scientific research, particularly in the field of neuroscience. In
Wissenschaftliche Forschungsanwendungen
CPP-115 has a wide range of scientific research applications, particularly in the field of neuroscience. It has been shown to be a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase, which is responsible for the breakdown of GABA in the brain. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating brain activity. Inhibition of GABA transaminase results in increased levels of GABA in the brain, which can have a range of effects on brain function.
Wirkmechanismus
CPP-115 works by inhibiting the enzyme GABA transaminase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, CPP-115 increases the levels of GABA in the brain, which can have a range of effects on brain function. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating brain activity. By increasing the levels of GABA in the brain, CPP-115 can have a range of effects on brain function, including reducing anxiety, improving mood, and enhancing cognitive function.
Biochemical and Physiological Effects:
CPP-115 has a range of biochemical and physiological effects on the brain. By inhibiting the enzyme GABA transaminase, CPP-115 increases the levels of GABA in the brain. This can have a range of effects on brain function, including reducing anxiety, improving mood, and enhancing cognitive function. CPP-115 has also been shown to have neuroprotective effects, which may make it useful in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
CPP-115 has several advantages for use in lab experiments. It is a potent and selective inhibitor of GABA transaminase, which makes it a useful tool for studying the role of GABA in the brain. It is also relatively stable and easy to use in lab experiments. However, there are some limitations to the use of CPP-115 in lab experiments. It is a synthetic compound, which means that it may not accurately reflect the effects of naturally occurring compounds in the brain. Additionally, it may have off-target effects that could complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions that could be explored in the study of CPP-115. One area of interest is the potential use of CPP-115 in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another area of interest is the role of GABA in the regulation of mood and anxiety, and the potential use of CPP-115 in the treatment of mood and anxiety disorders. Finally, there is a need for further research into the pharmacokinetics and pharmacodynamics of CPP-115, including its absorption, distribution, metabolism, and excretion in the body.
Eigenschaften
IUPAC Name |
N-cyclopentyl-1-(2,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O4/c1-23-14-7-8-15(16(10-14)24-2)20-11-12(9-17(20)21)18(22)19-13-5-3-4-6-13/h7-8,10,12-13H,3-6,9,11H2,1-2H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNUIBKQSWQUMOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)N2CC(CC2=O)C(=O)NC3CCCC3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-{[(1-isoxazol-3-ylethyl)(methyl)amino]methyl}-6,7-dimethyl-2H-chromen-2-one](/img/structure/B4425161.png)
![N-[4-(allyloxy)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B4425168.png)
![N-[5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]acetamide](/img/structure/B4425176.png)
![N-[2-methyl-1-(1-piperidinylcarbonyl)propyl]-2-furamide](/img/structure/B4425179.png)
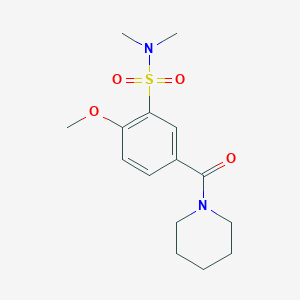
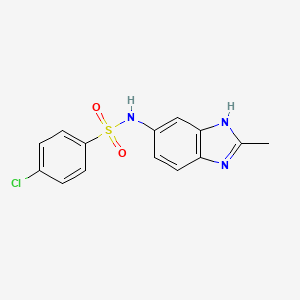
![2-(2-methylphenoxy)-N-[2-(4-methyl-1-piperazinyl)phenyl]acetamide](/img/structure/B4425199.png)
![N-{[1-(4,5,6,7-tetrahydro-2-benzothien-1-ylcarbonyl)-3-piperidinyl]methyl}-2-thiophenesulfonamide](/img/structure/B4425204.png)
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-fluorobenzamide](/img/structure/B4425212.png)

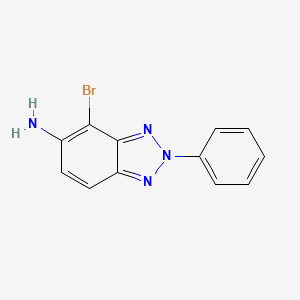
![2-ethyl-N-(1-imidazo[2,1-b][1,3]thiazol-6-ylethyl)-4-methyl-1,3-oxazole-5-carboxamide](/img/structure/B4425237.png)
